4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride
Overview
Description
“4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1170242-76-8 . It has a molecular weight of 241.76 . This compound is used in scientific research and finds applications in various fields like medicinal chemistry, drug development, and neuroscience due to its unique properties and potential therapeutic effects.
Synthesis Analysis
The synthesis of piperidine derivatives, such as “4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride”, is an important task in modern organic chemistry . Piperidines serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various methods have been developed for the synthesis of substituted piperidines .Molecular Structure Analysis
The InChI code for “4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride” is1S/C13H19NO.ClH/c1-10-3-4-13(9-11(10)2)15-12-5-7-14-8-6-12;/h3-4,9,12,14H,5-8H2,1-2H3;1H
. This indicates the molecular structure of the compound. Chemical Reactions Analysis
Piperidine derivatives are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV etc . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride” include a molecular weight of 241.76 . The InChI code provides information about its molecular structure .Scientific Research Applications
Metabolic Activity in Rats
- 3-Hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride shows reduced food intake and weight gain in obese rats, indicating potential metabolic effects (Massicot, Steiner, & Godfroid, 1985).
Influence on Molecular Geometry and Intermolecular Interactions
- Research on aminoalkanol derivatives, including those similar to 4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride, indicates their relevance in medicinal chemistry for anticonvulsant drugs. These compounds' crystal structures and intermolecular interactions, such as hydrogen bonds, have been extensively studied (Żesławska et al., 2020).
Feeding Behavior Modification
- Another study on 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride suggests it affects the satiety center by reducing obesity in mice, demonstrating its potential in modifying feeding behavior (Massicot, Thuillier, & Godfroid, 1984).
Energy Expenditure Stimulation
- The compound increases energy expenditure in rats by elevating resting oxygen consumption and mitochondrial oxygen consumption, indicating a thermogenic effect (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
Structural Characterization for Pesticide Potential
- N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which are structurally similar to 4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride, have been characterized for potential as pesticides (Olszewska, Tarasiuk, & Pikus, 2011).
Synthesis and Stereochemistry
- The synthesis of cis and trans 1,3-dimethylpiperidin-4-ols, related to 4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride, has been explored. These studies contribute to the understanding of configurations and conformations in medicinal chemistry (Casy & Jeffery, 1972).
Synthesis of Derivatives and Biological Activities
- Synthesis of 2,6-diaryl-3-methyl-4-piperidone derivatives, related to 4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride, has been conducted to study their analgesic, local anaesthetic, and antifungal activities, indicating their diverse potential in pharmaceutical applications (Rameshkumar et al., 2003).
Ca2+ and Na+ Channel Inhibitors Study
- The effects of small organic molecules, including those structurally related to 4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride, have been examined for their role in inhibiting Ca2+ and Na+ channel currents, relevant for neuroprotection in cerebral ischaemia (O'Neill et al., 1997).
Piperidine Derivatives in Gastric Antisecretory Agents
- Piperidine derivatives, similar in structure to 4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride, have been investigated as potent gastric antisecretory agents, offering insights into their potential therapeutic applications (Scott et al., 1983).
Safety And Hazards
properties
IUPAC Name |
4-[(3,4-dimethylphenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-11-3-4-14(9-12(11)2)16-10-13-5-7-15-8-6-13;/h3-4,9,13,15H,5-8,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGUXPJLZVYYID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2CCNCC2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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